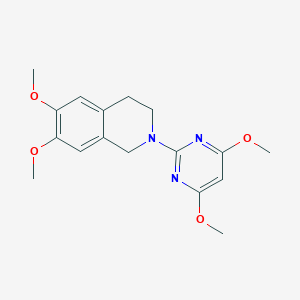![molecular formula C18H26N2O2S B6473943 4-{1-[(4-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine CAS No. 2640874-49-1](/img/structure/B6473943.png)
4-{1-[(4-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
4-{1-[(4-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine{1-MMPP}TM has been used in a variety of scientific research applications. It has been used in the synthesis of various drugs, including anti-inflammatory drugs, anticonvulsants, and antihistamines. In addition, this compound{1-MMPP}TM has been used in the synthesis of various other compounds, including dyes, pigments, and surfactants. This compound{1-MMPP}TM has also been used in the synthesis of novel compounds such as this compound{1-MMPP}TM-derived peptides and amino acid derivatives.
Wirkmechanismus
The exact mechanism of action of 4-{1-[(4-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine{1-MMPP}TM is not known. However, it is believed to act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The inhibition of these enzymes is believed to be responsible for the anti-inflammatory and anticonvulsant effects of this compound{1-MMPP}TM.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound{1-MMPP}TM are not fully understood. However, it has been shown to have anti-inflammatory, anticonvulsant, and antihistamine effects in animal models. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-{1-[(4-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine{1-MMPP}TM in laboratory experiments include its availability, low cost, and versatility. In addition, it is relatively easy to synthesize and can be used in a variety of different reactions. The main limitation of this compound{1-MMPP}TM is that its exact mechanism of action is not known.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-{1-[(4-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine{1-MMPP}TM. These include further investigation into its mechanism of action and potential therapeutic applications. In addition, further research could be conducted into the synthesis of novel derivatives of this compound{1-MMPP}TM, and its potential use in the synthesis of other compounds. Finally, further research could be conducted into the biochemical and physiological effects of this compound{1-MMPP}TM in different animal models.
Synthesemethoden
4-{1-[(4-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine{1-MMPP}TM can be synthesized using a variety of methods, including the Knoevenagel condensation, the Wittig reaction, and the Ugi reaction. The most commonly used method for the synthesis of this compound{1-MMPP}TM is the Knoevenagel condensation. This method involves the reaction of an aldehyde or ketone with an amine in the presence of an acid catalyst. The reaction produces a β-ketoamide, which can then be converted into this compound{1-MMPP}TM. The reaction is typically carried out in an aqueous solution at room temperature.
Safety and Hazards
Eigenschaften
IUPAC Name |
[1-[(4-methoxyphenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S/c1-22-17-6-4-15(5-7-17)13-19-8-2-3-16(14-19)18(21)20-9-11-23-12-10-20/h4-7,16H,2-3,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIWQFVHDRRMLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6473860.png)
![4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline](/img/structure/B6473868.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6473876.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6473884.png)
![2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine](/img/structure/B6473892.png)
![1-[4-(4-{[1-(3,5-dichloropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6473897.png)
![2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6473904.png)
![4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B6473912.png)
![6-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6473918.png)
![2-methyl-1-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B6473919.png)
![2-methyl-3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline](/img/structure/B6473927.png)
![4-{1-[(3-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6473937.png)

![9-methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-9H-purine](/img/structure/B6473958.png)
